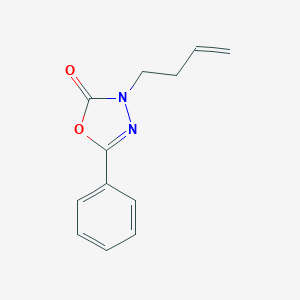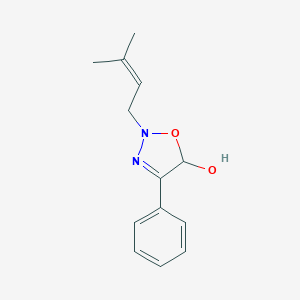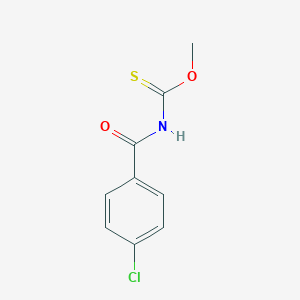
O-methyl 4-chlorobenzoylthiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-methyl 4-chlorobenzoylthiocarbamate is a chemical compound that belongs to the class of carbamothioates It is characterized by the presence of a chlorobenzoyl group attached to a carbamothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
O-methyl 4-chlorobenzoylthiocarbamate can be synthesized through the reaction of benzoyl isothiocyanates with methanol. The reaction typically involves the use of appropriate solvents and catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction routes. The process is scaled up to accommodate the production demands, and additional purification steps may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
O-methyl 4-chlorobenzoylthiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
O-methyl 4-chlorobenzoylthiocarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of O-methyl 4-chlorobenzoylthiocarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- O-methyl (4-fluorobenzoyl)carbamothioate
- O-methyl (4-methylbenzoyl)carbamothioate
Uniqueness
O-methyl 4-chlorobenzoylthiocarbamate is unique due to the presence of the chlorobenzoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H8ClNO2S |
|---|---|
Molecular Weight |
229.68g/mol |
IUPAC Name |
O-methyl N-(4-chlorobenzoyl)carbamothioate |
InChI |
InChI=1S/C9H8ClNO2S/c1-13-9(14)11-8(12)6-2-4-7(10)5-3-6/h2-5H,1H3,(H,11,12,14) |
InChI Key |
PZAOODQXKLKIJZ-UHFFFAOYSA-N |
SMILES |
COC(=S)NC(=O)C1=CC=C(C=C1)Cl |
Canonical SMILES |
COC(=S)NC(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B514933.png)
![2-methylene-3-(phenylsulfonyl)hexahydro-2H-isoxazolo[2,3-a]pyridine](/img/structure/B514934.png)
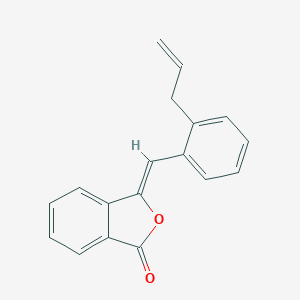
![Trimethyl-[5-(4-methylphenyl)sulfonyl-4-tetracyclo[6.2.1.13,6.02,7]dodeca-4,9-dienyl]silane](/img/structure/B514937.png)
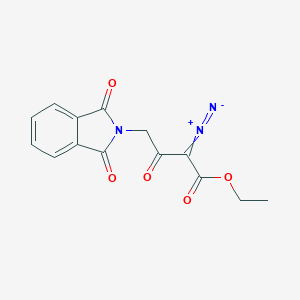
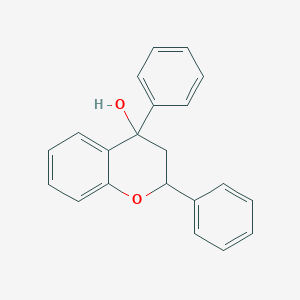
![1-[1,5-dimethyl-3-(trimethylsilyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B514943.png)
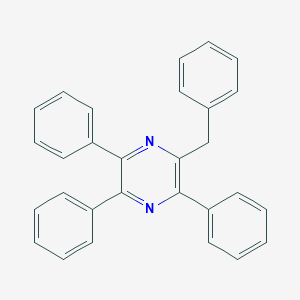
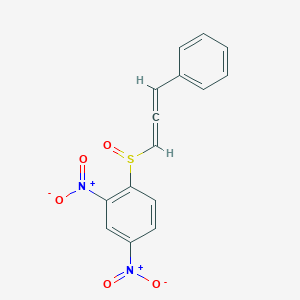

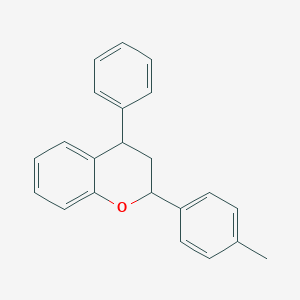
![1-Tert-butyl-4-{[(4-methylphenyl)sulfanyl]methyl}benzene](/img/structure/B514949.png)
